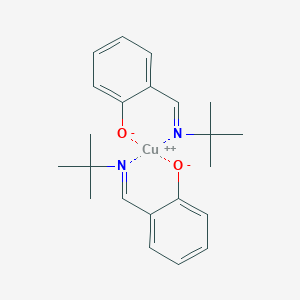
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) .
- It consists of a central carbazole core (9H-carbazole) with two diphenylphosphine oxide groups attached.
- Carbazoles are aromatic heterocyclic compounds with diverse applications in materials science, organic electronics, and catalysis.
- The diphenylphosphine oxide moiety contains a phosphorus atom bonded to two phenyl groups and an oxygen atom.
- Overall, this compound combines aromatic and phosphine oxide functionalities.
準備方法
- The title compound can be synthesized by reacting 9-ethyl-3-(1H-imidazol-1-yl)-6-(3H-pyrrol-3-yl)-9H-carbazole , bromoethane, and ammonium hexafluorophosphate .
- Experimental details include the use of hydrogen atoms placed in geometrically idealized positions.
- The reaction yields the desired product, which can be further characterized by crystallography.
化学反応の分析
- The compound may undergo various reactions:
Oxidation: The phosphine oxide groups can be oxidized to phosphine oxides.
Substitution: The phenyl groups on the carbazole core can be substituted.
Reduction: The carbazole core may undergo reduction reactions.
- Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., hydrides).
- Major products depend on the specific reaction conditions and substituents.
科学的研究の応用
Materials Science: The compound’s aromatic and phosphine oxide functionalities make it useful for designing organic semiconductors, light-emitting materials, and photovoltaic devices.
Catalysis: Carbazole-based compounds often serve as ligands in transition metal catalysis.
Biological Applications: Research explores potential bioactivity, such as antimicrobial or antitumor properties.
Industry: The compound’s stability and electronic properties contribute to its industrial applications.
作用機序
- The exact mechanism depends on the specific application.
- In materials science, the compound’s electronic structure influences charge transport and optical properties.
- In catalysis, it may coordinate with metal centers, affecting reaction pathways.
- In biological contexts, interactions with cellular targets drive its effects.
類似化合物との比較
- Highlighting uniqueness: The bis(diphenylphosphine oxide) bridge sets it apart from other carbazole derivatives.
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester: and 4,4’-(9H-carbazole-3,6-diyl)dibenzoic acid are related compounds.
Remember that this compound’s applications and properties continue to be explored, and further research may uncover additional insights
特性
分子式 |
C38H31NO2P2 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC名 |
3,6-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-25-23-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChIキー |
TWIHPPIFVVOOMX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
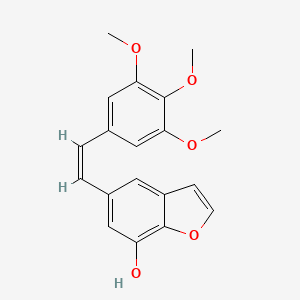
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
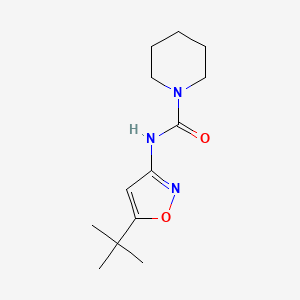
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
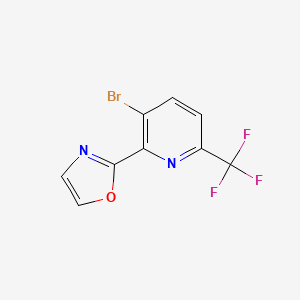
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
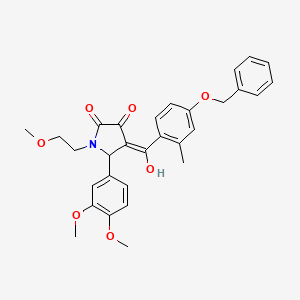
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
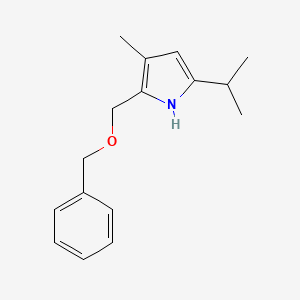
![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)
